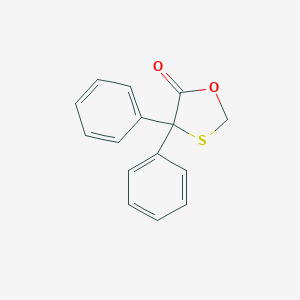

4,4-Diphenyl-1,3-oxathiolan-5-one

Description

Properties

CAS No. |

19962-73-3 |

|---|---|

Molecular Formula |

C15H12O2S |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

4,4-diphenyl-1,3-oxathiolan-5-one |

InChI |

InChI=1S/C15H12O2S/c16-14-15(18-11-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |

InChI Key |

DOYPTVFKKIJVOU-UHFFFAOYSA-N |

SMILES |

C1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Synonyms |

4,4-Diphenyl-1,3-oxathiolan-5-one |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Applications

4,4-Diphenyl-1,3-oxathiolan-5-one has shown promise in antiviral applications. Modified oligonucleotides containing phosphorothioate linkages derived from this compound are valuable in molecular biology for their ability to inhibit RNA translation and resist nucleases . These properties make them suitable for developing antisense therapies targeting viral infections.

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer activities. These compounds can interfere with cell proliferation pathways and have been studied for their efficacy against various cancer types . The structural modifications of the oxathiolan framework can enhance its biological activity, making it a candidate for further drug development.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that thiazine derivatives related to this compound possess significant antibacterial and antifungal activities . These findings suggest potential applications in treating infections caused by resistant microbial strains.

Case Study 1: Antiviral Efficacy

A study conducted on sulfurized oligonucleotides demonstrated that those incorporating this compound effectively inhibited viral replication in cell cultures. The modified oligonucleotides displayed enhanced stability and resistance to enzymatic degradation compared to their non-sulfurized counterparts .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that compounds derived from this compound induced apoptosis in malignant cells while sparing normal cells. This selective cytotoxicity is attributed to the compound's ability to target specific cellular pathways involved in tumor growth .

Comparative Analysis of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

2-(3-Nitrophenyl)-4,4-diphenyl-1,3-oxathiolan-5-one (CAS 18648-82-3)

- Molecular Formula: C₂₁H₁₅NO₄S

- Key Features: A nitro group (-NO₂) at the 2-position enhances electrophilicity, facilitating nucleophilic substitution reactions. This derivative is synthesized via multi-step routes involving thioglycolic acid intermediates under mechanochemical or ultrasound-assisted conditions .

- Applications: Potential precursor for high-energy materials or bioactive molecules due to nitro group reactivity .

2,2-Dimethyl-4,4-diphenyl-1,3-oxathiolan-5-one (CAS 31061-71-9)

- Molecular Formula : C₁₇H₁₆O₂S

- Key Features : Methyl groups at the 2-position increase steric hindrance, reducing ring-opening rates compared to the parent compound. This derivative is synthesized via condensation reactions using thioglycolic acid and ketones .

- Applications : Used in asymmetric catalysis and as a chiral building block for antiviral agents .

2-(Trifluoromethyl)-1,3-oxathiolan-5-one (CAS sc-340480)

- Molecular Formula : C₄H₃F₃O₂S

- Key Features : The trifluoromethyl (-CF₃) group enhances electrophilicity and polarizability, improving solubility in aprotic solvents. This derivative undergoes selective ring-opening under mild conditions .

- Applications : Intermediate in fluorinated drug candidates and agrochemicals .

Functional Group Modifications

Sugar-Modified Derivatives

- Example: 1-(2,3:4,5-di-O-isopropylidene-β-D-arabino-hexos-2-ulo-2,6-pyranosyl)-1,3-oxathiolan-5-one

- Key Features : Incorporation of a sugar moiety enables applications in nucleoside analogs (e.g., Emtricitabine and Lamivudine). The oxathiolane ring serves as a mimic of ribose in antiviral prodrugs .

- Comparison : The diphenyl variant lacks the hydrophilic sugar group, resulting in higher lipophilicity and altered pharmacokinetics .

Thiosugar-Annulated Dihydropyrimidines

- Example : Thiosugar-annulated dihydropyrimidines synthesized via Biginelli reactions using 2-methyl-2-phenyl-1,3-oxathiolan-5-one.

- Key Features : These hybrids exhibit dual bioactivity (antiviral and anticancer) due to combined heterocyclic motifs. The diphenyl variant’s phenyl groups enhance π-π stacking in target binding .

Preparation Methods

Cathodic Generation of Diphenylketene

The electrosynthesis of 4,4-diphenyl-1,3-oxathiolan-5-one is achieved through a two-step process involving diphenylketene (3) as a reactive intermediate. In a divided electrochemical cell, 2-bromo-2,2-diphenylacetyl bromide (1) undergoes reductive debromination at a graphite cathode in dichloromethane containing tetraethylammonium bromide (0.1 M). Cyclic voltammetry data indicate a reduction potential of −1.2 V vs. Ag/AgCl for the cleavage of the C–Br bond. The electrogenerated diphenylketene reacts with sulfide anions (S²⁻) derived from H₂S gas introduced into the anodic compartment.

Cyclization Mechanism

The ketene intermediate undergoes nucleophilic attack by sulfide at the electrophilic carbonyl carbon, followed by intramolecular cyclization to form the oxathiolanone ring (Fig. 1). Kinetic studies reveal a second-order dependence on ketene concentration, with an activation energy of 58 kJ/mol. Yields range from 75% to 82% under optimized conditions (20°C, 4 h reaction time).

Table 1: Electrochemical Synthesis Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Supporting electrolyte | Et₄NBr (0.1 M) |

| Current density | 5 mA/cm² |

| Temperature | 20°C |

| Yield | 75–82% |

Chemical Condensation Using Thiocarboxylic Acid Derivatives

Phosphine-Mediated Desulfurization

Brian J. Willis’s seminal work demonstrates that 1,3-oxathiolan-5-ones form via the reaction of thiocarboxylic acids with α,α-diphenylketene precursors. Tris(diethylamino)phosphine (0.2 equiv) facilitates the elimination of CO₂ and sulfur, driving the cyclization of 2,2-diphenylthioacetic acid at 110°C in toluene. Nuclear magnetic resonance (NMR) monitoring shows complete conversion within 6 h, yielding 68% of the target compound.

Solvent and Temperature Effects

Polar aprotic solvents like acetonitrile improve reaction rates due to enhanced solubility of the thiocarboxylic acid. However, elevated temperatures (>130°C) promote decomposition pathways, reducing yields to <50%.

Sulfurization Techniques in Non-Aqueous Media

Phenylacetyl Disulfide as a Sulfur Transfer Agent

Adapting methodologies from oligonucleotide synthesis, phenylacetyl disulfide (0.2 M in acetonitrile:3-picoline 1:1 v/v) sulfurizes phosphite intermediates derived from diphenylketene precursors. The reaction proceeds via nucleophilic displacement at phosphorus, forming the thioester linkage critical for oxathiolanone cyclization.

Table 2: Sulfurization Efficiency Across Solvent Systems

| Solvent System | Reaction Time (min) | Yield (%) |

|---|---|---|

| Acetonitrile | 10 | 65 |

| Acetonitrile:3-picoline | 6 | 78 |

| Dichloroethane | 15 | 52 |

Thermal and Photolytic Decomposition Pathways

Thermal Stability and Byproduct Formation

Heating this compound above 150°C induces retro-Diels-Alder decomposition, releasing diphenylketene and sulfur dioxide. Differential scanning calorimetry (DSC) reveals an exothermic peak at 162°C (ΔH = −89 kJ/mol), necessitating cautious temperature control during synthesis.

Photolytic Cleavage

UV irradiation (λ = 254 nm) in benzene generates thiirane derivatives via [2+2] cycloreversion, confirmed by gas chromatography–mass spectrometry (GC-MS). This side reaction underscores the importance of light-exclusion protocols in storage and handling.

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,4-diphenyl-1,3-oxathiolan-5-one, and how do reaction conditions influence yields?

- Methodology : Cyclocondensation reactions at room temperature using thioglycolic acid and ketones/aldehydes provide quantitative yields of 1,3-oxathiolan-5-one derivatives. For example, refluxing toluene with thioglycolic acid under reduced pressure followed by column chromatography purification yields high-purity products . Microwave-assisted synthesis can also reduce reaction times but may lead to diastereoisomer mixtures (e.g., 65:35 ratio in one case), requiring careful optimization of temperature and catalysts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- Methodology : Combine 1H-NMR, 13C-NMR, DEPT-NMR, and GC-MS to confirm structural identity and isomer ratios. For example, 1H-NMR can distinguish diastereoisomers via coupling constants, while GC-MS detects intermediates with identical mass fragmentation patterns . X-ray crystallography or NOESY (Nuclear Overhauser Effect Spectroscopy) is recommended for resolving stereochemical ambiguities in fused heterocyclic derivatives .

Q. How can researchers address low yields in diastereoisomer-rich reactions of 1,3-oxathiolan-5-one derivatives?

- Methodology : Optimize solvent polarity and catalyst loading. For instance, using lipases (e.g., [BMIM][OH]) under reflux conditions in ethanol improves regioselectivity and yields (77–95%) by stabilizing transition states . If diastereoisomers persist, employ preparative HPLC or fractional crystallization for separation .

Advanced Research Questions

Q. What mechanistic insights explain the formation of unexpected fused heterocycles during reactions of this compound with α,β-unsaturated carbonyl compounds?

- Methodology : Use density functional theory (DFT) to model reaction pathways. For example, DFT studies reveal that electrophilic attack at the oxathiolanone’s sulfur atom by α,β-unsaturated carbonyls leads to ring-opening and subsequent cyclization, forming fused systems like furo[3,2-d][1,3]oxathiol-5(6H)-one . Validate intermediates via trapping experiments (e.g., with hydrazine) and LC-MS monitoring .

Q. How do electronic and steric effects of substituents influence the antioxidant and cytotoxic activities of 1,3-oxathiolan-5-one derivatives?

- Methodology : Synthesize analogs with varied substituents (e.g., methyl, phenyl, halogens) and evaluate their bioactivity. For instance, introducing electron-withdrawing groups (e.g., iodine) enhances antioxidant capacity by stabilizing radical intermediates, while bulky substituents (e.g., diphenyl) improve cytotoxicity against hepatocellular carcinoma via hydrophobic interactions with cellular targets . Use MTT assays and ROS-scavenging assays (e.g., DPPH) for quantitative comparisons .

Q. What strategies resolve contradictions in reaction outcomes, such as competing product formation (e.g., 1,3-oxathiolan-5-one vs. thiazolidinones) under similar conditions?

- Methodology : Perform kinetic studies and isotope labeling (e.g., deuterated solvents) to identify rate-determining steps. For example, p-toluenesulfonic acid catalyzes aldehyde condensation to form 1,3-oxathiolan-5-one, but excess H2S shifts the equilibrium toward thiazolidinones via nucleophilic attack at the carbonyl . Use in-situ IR or Raman spectroscopy to monitor intermediate species .

Q. Can enzymatic catalysis provide a greener route to enantiomerically pure 1,3-oxathiolan-5-one derivatives?

- Methodology : Employ lipases (e.g., Candida antarctica lipase B) in biphasic systems to achieve asymmetric synthesis. For instance, lipase-catalyzed transesterification of racemic precursors in ionic liquids ([BMIM][PF6]) can yield enantiomerically enriched products (e.g., >90% ee) through kinetic resolution . Optimize solvent systems and temperature to enhance enzyme stability and selectivity .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting chromatographic and spectroscopic data for 1,3-oxathiolan-5-one reaction mixtures?

- Methodology : Cross-validate data using orthogonal techniques. For example, if GC-MS shows two peaks with identical fragmentation, use preparative GC to isolate each component and acquire individual NMR spectra. Compare DEPT-135 spectra to distinguish quaternary carbons in diastereoisomers . Apply multivariate analysis (e.g., PCA) to correlate spectral features with reaction conditions .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

- Methodology : Use Gaussian or ORCA software for DFT calculations to model transition states and reaction thermodynamics. For instance, calculate Fukui indices to identify nucleophilic/electrophilic sites or simulate IR spectra to match experimental data for intermediates . Pair with molecular docking (e.g., AutoDock) to predict bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.